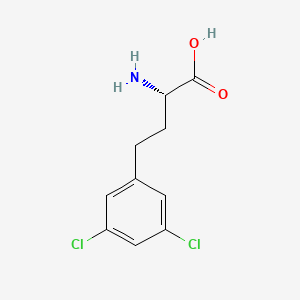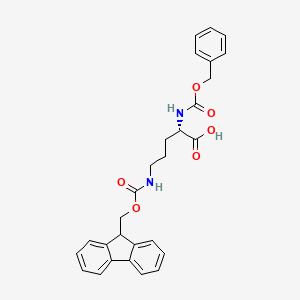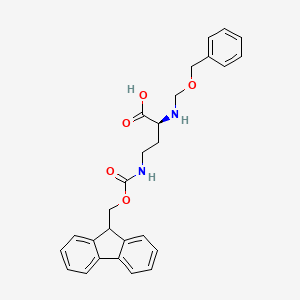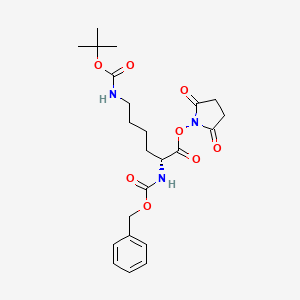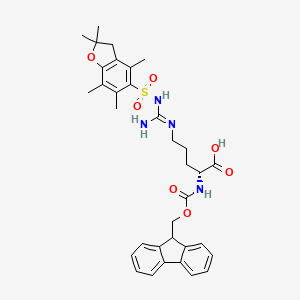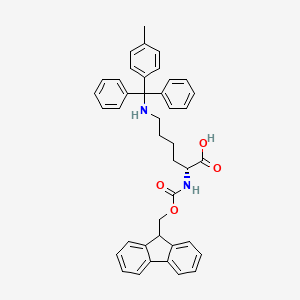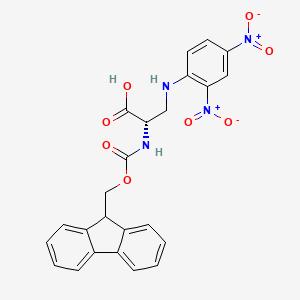
Fmoc-L-Tyr(tBu)-OSu
Descripción general
Descripción
“Fmoc-L-Tyr(tBu)-OSu” is also known as “Fmoc-O-tert-butyl-L-tyrosine”. It is a derivative of L-tyrosine and is commonly used in Fmoc solid phase peptide synthesis . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .
Synthesis Analysis
“Fmoc-L-Tyr(tBu)-OSu” is used in peptide synthesis as an amino acid protection monomer . It is commonly used in Fmoc solid phase peptide synthesis protocols, where it is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water. Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .Molecular Structure Analysis
The molecular formula of “Fmoc-L-Tyr(tBu)-OSu” is C28H29NO5 . It belongs to L-tyrosine compounds and its molecular structure contains a chiral center .Chemical Reactions Analysis
“Fmoc-L-Tyr(tBu)-OSu” is extensively used in the field of peptide synthesis. Researchers utilize this amino acid derivative in solid-phase peptide synthesis (SPPS) protocols, where it is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups .Physical And Chemical Properties Analysis
“Fmoc-L-Tyr(tBu)-OSu” has a molecular weight of 459.55 g/mol . It has a melting point of 143 - 155 °C . The compound is white to off-white in color and appears as a powder .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-L-Tyr(tBu)-OSu: is primarily used in the solid-phase peptide synthesis (SPPS) method. It allows for the sequential addition of amino acids to a growing peptide chain while protecting the amino group with the Fmoc group. This compound is particularly useful for incorporating tyrosine residues into peptides .
Protein Engineering
In protein engineering, Fmoc-L-Tyr(tBu)-OSu can be used to introduce modifications into proteins. By substituting natural tyrosine residues with this compound, researchers can study the effects of post-translational modifications or introduce novel functionalities into proteins .
Biomaterials Development
Fmoc-L-Tyr(tBu)-OSu: can be used to create biomaterials, such as hydrogels, that respond to environmental stimuli. The tyrosine derivative can be incorporated into polymers that change properties in response to changes in pH, temperature, or light .
Diagnostic Agents
Peptides synthesized using Fmoc-L-Tyr(tBu)-OSu can serve as diagnostic agents. For example, they can be designed to bind to biomarkers of diseases, aiding in the detection and diagnosis of various health conditions .
Enzyme Inhibitors
The compound can be utilized to synthesize peptides that act as enzyme inhibitors. These peptides can mimic the natural substrates of enzymes and competitively inhibit their activity, which is useful in studying enzyme functions and designing drugs .
Labeling and Detection
Fmoc-L-Tyr(tBu)-OSu: can be used to introduce labels into peptides that facilitate detection. For instance, fluorescent or radioactive labels can be attached to the tyrosine residue, allowing for the visualization or tracking of peptides in biological systems .
Research on Post-Translational Modifications
Researchers can use this compound to study post-translational modifications (PTMs) of proteins. By synthesizing peptides with this derivative, they can investigate the role of tyrosine phosphorylation in cellular signaling and disease processes .
Mecanismo De Acción
Target of Action
Fmoc-L-Tyr(tBu)-OSu, also known as Fmoc-O-tert-butyl-L-tyrosine , is primarily used in the field of peptide synthesis. Its main target is the amino acid tyrosine in a peptide chain . The role of this compound is to protect the phenolic functional group of tyrosine during peptide synthesis .
Mode of Action
Fmoc-L-Tyr(tBu)-OSu interacts with its target, the amino acid tyrosine, by attaching to the phenolic functional group of tyrosine . This prevents the phenolic functional group from becoming acylated during a coupling reaction . After the coupling reaction, the Fmoc group is removed by treatment with piperidine .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-L-Tyr(tBu)-OSu is the solid-phase peptide synthesis . By protecting the tyrosine sidechain, Fmoc-L-Tyr(tBu)-OSu ensures that the activated amino acids are used efficiently in the peptide synthesis . This eliminates potential side products arising from the acylation of the tyrosine side-chain .
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is an important factor in its use in peptide synthesis .
Result of Action
The result of Fmoc-L-Tyr(tBu)-OSu’s action is the efficient synthesis of peptides with the correct sequence and structure . By protecting the tyrosine sidechain, it prevents unproductive acylation of exposed tyrosine side-chains and eliminates potential side products .
Action Environment
The action of Fmoc-L-Tyr(tBu)-OSu is influenced by the environment in which peptide synthesis takes place. Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability . For instance, it is recommended to store this compound below +30°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIKTNTHOGOIE-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679811 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Tyr(tBu)-OSu | |
CAS RN |
155892-27-6 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





